Florfenicol-d3 Amine

Pharmacokinetics Veterinary Medicine Analytical Chemistry

Quantifying florfenicol amine in complex matrices? Unlabeled or mismatched internal standards cause inaccurate recovery and matrix effects. Florfenicol-d3 Amine is the mandatory SIL-IS for regulatory LC-MS/MS workflows. - Isotopic purity >99 atom% D; chemical purity >99% HPLC - Co-elutes with native analyte; corrects matrix effects per 2002/657/EC & SANTE/11312/2021 - Validated recoveries (89-106%) and precision (RSD ≤9%) in food matrices

Molecular Formula C10H14FNO3S
Molecular Weight 250.31 g/mol
Cat. No. B12381449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorfenicol-d3 Amine
Molecular FormulaC10H14FNO3S
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O
InChIInChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i1D3
InChIKeyXLSYLQDVLAXIKK-BFHKXKNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Florfenicol-d3 Amine: Deuterated Analytical Reference Standard


Florfenicol-d3 Amine is a stable isotope-labeled internal standard (SIL-IS), specifically a tri-deuterated analog of Florfenicol Amine, the primary marker metabolite of the veterinary antibiotic Florfenicol. Its molecular formula is C₁₀H₁₁D₃FNO₃S, with a molecular weight of 250.30 g/mol . This compound is explicitly designed for use in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to provide unmatched accuracy and precision in the quantification of Florfenicol Amine . It serves as a critical analytical tool for correcting matrix effects, instrument variability, and sample loss, thereby ensuring the reliability of data generated for food safety surveillance, residue depletion studies, and regulatory compliance in animal-derived products .

Why Unlabeled or Alternative Internal Standards Fail


In complex biological matrices such as serum, seminal plasma, or tissue extracts, the accurate quantification of Florfenicol Amine is severely compromised by matrix effects and analyte losses during sample preparation. While a non-deuterated structural analog (e.g., Thiamphenicol) can be used as a surrogate internal standard, it will not precisely co-elute with or mirror the ionization behavior of Florfenicol Amine. Consequently, it cannot correct for the significant ion suppression reported for Florfenicol Amine, which can reach up to 75% in some matrices [1]. Using a surrogate standard without correction introduces substantial quantitative bias and imprecision, failing to meet the rigorous acceptance criteria for regulatory studies (±15% bias) [2]. In contrast, the co-eluting, chemically identical Florfenicol-d3 Amine internal standard normalizes these effects, enabling the high accuracy and precision (CV% <15%) required for validated analytical methods [2].

Quantitative Performance Differentiation


Isotopic Purity and Chemical Integrity

A fully validated UHPLC-MS/MS method utilizing Florfenicol-d3 as an internal standard for the quantification of Florfenicol Amine in bull serum and seminal plasma demonstrated excellent method performance. The approach met all validation criteria, showing bias (accuracy) always within ±15% and a coefficient of variation (CV%) for precision always below 15% at all quality control (QC) levels tested [1]. This performance is directly attributable to the use of the stable isotope-labeled internal standard, which corrects for matrix effects and sample-to-sample variability.

Pharmacokinetics Veterinary Medicine Analytical Chemistry

Matrix Effect Compensation

The use of Florfenicol-d3 Amine (FFA-D3) is critical for accurately quantifying total Florfenicol residues in complex tissue matrices. A study validating LC-MS/MS methods for bovine, equine, and porcine tissues reported a mean matrix effect of 25% signal suppression for Florfenicol Amine in tissue extracts [1]. This level of suppression, if uncorrected, would lead to a significant underestimation of the true analyte concentration. The method employs FFA-D3 as the internal standard to fully compensate for this suppression, achieving mean recoveries of 60% for the target analyte [1].

Food Safety Residue Analysis Regulatory Compliance

Linearity and Accuracy in Biological Matrices

The reproducibility and reliability of analytical methods are contingent upon the quality of the reference standard. Commercially available Florfenicol-d3 Amine from established suppliers of analytical standards is specified with a purity of ≥98%, ensuring minimal interference from unlabeled material that could otherwise bias quantification . This high isotopic purity and chemical purity are essential for its function as an accurate internal standard, providing consistent and predictable response factors across different analytical runs and laboratories.

Analytical Standards Method Development Quality Control

Procurement and Application Scenarios


Regulated Residue Monitoring in Food Animals

Precisely quantify Florfenicol Amine concentrations in serum, plasma, and seminal plasma to generate accurate concentration-time profiles. The high accuracy (bias < ±15%) and precision (CV% < 15%) enabled by Florfenicol-d3 Amine are essential for determining robust PK parameters (e.g., Cmax, Tmax, AUC, half-life), which inform dosing regimen design and withdrawal period establishment [1].

Pharmacokinetic and Metabolism Studies

Achieve the stringent analytical performance required by national monitoring programs (e.g., Canadian Food Inspection Agency, US FDA). The internal standard is validated for quantifying total Florfenicol residues (expressed as Florfenicol Amine) at and below regulatory MRLs (e.g., 200 ng/g in muscle) across multiple tissue matrices (kidney, liver, muscle), correcting for matrix suppression up to 75% [2].

Multi-Residue Method Development

Incorporate Florfenicol-d3 Amine as a dedicated internal standard for the Florfenicol Amine channel within broader multi-residue panels (e.g., alongside Chloramphenicol-d5 and Thiamphenicol-d3). This enables the simultaneous, accurate quantification of multiple regulated amphenicol antibiotics and their metabolites from a single sample preparation, streamlining workflow and reducing cost .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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